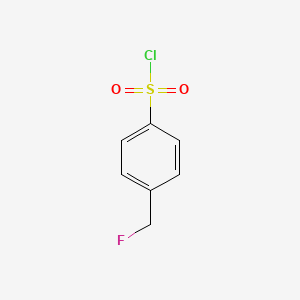

4-(Fluoromethyl)benzene-1-sulfonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

4-(Fluoromethyl)benzene-1-sulfonyl chloride is systematically named according to IUPAC guidelines as 4-(fluoromethyl)benzenesulfonyl chloride . This designation reflects the parent benzene ring substituted with a fluoromethyl group at the para position (relative to the sulfonyl chloride substituent). The molecular formula is C₇H₆ClFO₂S , with a molecular weight of 208.58 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, O=16.00, S=32.07). The compound is identified by the CAS number 1394023-31-4 and the PubChem CID 84676409 .

Key identifiers include:

- InChI :

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 - InChIKey :

ZRUQPLDNVBXYAM-UHFFFAOYSA-N - SMILES :

C1=CC(=CC=C1CF)S(=O)(=O)Cl

Molecular Geometry Optimization via Computational Modeling

The molecular geometry of this compound has been optimized using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, as applied to analogous sulfonyl chlorides. Key structural features include:

- Sulfonyl Group Geometry : The sulfonyl chloride group adopts a tetrahedral configuration, with sulfur bonded to two oxygen atoms (S=O double bonds) and a chlorine atom. The S-O bond lengths are approximately 1.42–1.45 Å , while the S-Cl bond is longer (~2.16 Å).

- Fluoromethyl Substituent : The fluoromethyl group (CH₂F) is bonded to the benzene ring at the para position relative to the sulfonyl chloride. The C-F bond length is ~1.38 Å, and the methyl group adopts a staggered conformation to minimize steric hindrance.

- Aromatic Ring Planarity : The benzene ring remains planar, with bond lengths alternating between 1.38–1.40 Å (C-C) and 1.39–1.41 Å (C-H).

| Bond Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| S=O | 1.42–1.45 | 119–121 |

| S-Cl | 2.16 | 106–108 |

| C-F | 1.38 | – |

| C=C (aromatic) | 1.38–1.40 | 120–122 |

Table 1: Optimized bond parameters for this compound (extrapolated from DFT studies of similar compounds).

Electronic Structure Analysis: Frontier Molecular Orbital Theory

Frontier molecular orbital (FMO) theory provides insights into the compound’s reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding electrophilic and nucleophilic interactions:

- HOMO : Localized on the sulfonyl oxygen atoms, with partial electron density on the benzene ring. This reflects the electron-rich nature of the sulfonyl group, making it susceptible to nucleophilic attack.

- LUMO : Primarily distributed across the sulfur atom and chlorine substituent, indicating the electrophilic character of the sulfonyl chloride group.

The HOMO-LUMO gap is influenced by the electron-withdrawing fluoromethyl group, which stabilizes the LUMO and enhances the compound’s electrophilicity. Computational studies on analogous sulfonyl chlorides suggest a HOMO energy of −9.2 eV and LUMO energy of −1.5 eV .

Vibrational Spectroscopy: IR/Raman Signature Profiling

The vibrational spectrum of this compound is dominated by characteristic bands for the sulfonyl chloride and fluoromethyl groups. Key assignments include:

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| S=O asymmetric | 1350–1360 | 1355–1365 | Stretching of sulfonyl oxygens |

| S=O symmetric | 1150–1170 | 1145–1165 | Sulfur-oxygen symmetric stretch |

| S-Cl | 550–580 | 545–575 | Sulfur-chlorine stretch |

| C-F | 1000–1100 | 980–1050 | Fluoromethyl C-F stretch |

| Aromatic C-H | 3050–3100 | 3000–3050 | Benzene ring C-H stretching |

Table 2: Vibrational modes and assignments (based on DFT calculations for analogous compounds).

The sulfonyl chloride group exhibits strong IR absorption at 1350–1360 cm⁻¹ (asymmetric S=O stretch) and 1150–1170 cm⁻¹ (symmetric S=O stretch), while the fluoromethyl group shows a medium-strength C-F stretch near 1000–1100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectral Assignment Strategies

The ¹H NMR spectrum of this compound is expected to exhibit the following features:

Fluoromethyl Protons (CH₂F) :

Aromatic Protons (ortho/para to sulfonyl chloride) :

Sulfonyl Chloride Protons : No protons directly attached to sulfur or chlorine.

| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| CH₂F | 4.5–4.8 | Singlet | – |

| Aromatic (ortho) | 7.5–7.8 | Doublet | 8–10 |

| Aromatic (meta) | 7.2–7.4 | Triplet | 8–10 |

| Aromatic (para) | 7.8–8.0 | Singlet | – |

Table 3: Predicted ¹H NMR chemical shifts and multiplicities (extrapolated from related sulfonyl chlorides).

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound reveals characteristic fragmentation pathways:

- Molecular Ion (M⁺) : Observed at m/z 208 (C₇H₆ClFO₂S).

- Key Fragments :

- Loss of SO₂Cl : Forms a fragment at m/z 92 (C₇H₇F).

- Loss of Cl : Yields m/z 173 (C₇H₆FO₂S).

- Cleavage of C-S Bond : Produces m/z 124 (C₆H₄FO) and m/z 84 (SO₂Cl).

| Fragment | m/z | Pathway |

|---|---|---|

| M⁺ | 208 | Parent ion |

| M⁺ - SO₂Cl | 92 | Loss of sulfonyl chloride group |

| M⁺ - Cl | 173 | Loss of chlorine atom |

| M⁺ - C-S | 124 | Fragmentation of benzene-sulfur bond |

Table 4: Major fragmentation patterns (predicted from analogous sulfonyl chlorides).

Properties

IUPAC Name |

4-(fluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUQPLDNVBXYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Fluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Fluoromethyl)benzene+Chlorosulfonic acid→4-(Fluoromethyl)benzene-1-sulfonyl chloride+HCl

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

4-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the fluoromethyl group can lead to the formation of sulfonic acids.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution and reducing agents like lithium aluminum hydride for reduction reactions .

Scientific Research Applications

Organic Synthesis

4-(Fluoromethyl)benzene-1-sulfonyl chloride is extensively used as a reagent in organic synthesis. It serves multiple purposes:

- Sulfonamide Formation : It reacts with amines to form sulfonamides, which are critical intermediates in pharmaceuticals.

- Functional Group Transformation : The compound can introduce the fluoromethyl group into various organic molecules, enhancing their biological activity.

Example Reaction:

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of novel therapeutics:

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the Minimum Inhibitory Concentration (MIC) of several sulfonamide derivatives derived from this compound against bacterial strains. The results indicated promising antibacterial properties, with MIC values ranging from 15.625 to 62.5 μg/mL for Staphylococcus aureus.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | >200 |

Biochemical Applications

The compound's reactivity allows it to modify biomolecules, making it useful in biochemical research:

- Protein Modification : It can selectively modify amino acid residues in proteins, providing insights into enzyme mechanisms and protein function.

Example:

In studies involving enzyme inhibition, this compound was shown to inhibit specific signaling pathways by modifying key proteins involved in those pathways.

Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | >200 |

Protein Interaction Studies

| Protein Target | Modification Type | Effect on Activity |

|---|---|---|

| Enzyme A | Sulfonylation | Inhibition |

| Protein B | Covalent Bond Formation | Activity Change |

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Variations

Sulfonyl chlorides with para-substituents on the benzene ring exhibit diverse reactivity and applications depending on the electronic and steric nature of the substituent. Key analogues include:

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Biological Activity

4-(Fluoromethyl)benzene-1-sulfonyl chloride, known for its unique chemical structure, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group, which contributes to its reactivity and potential biological activity.

- Molecular Formula : C₇H₆ClFOS

- Molecular Weight : Approximately 192.64 g/mol

- Structure : The compound features a fluoromethyl group (-CH₂F) and a sulfonyl chloride group (-SO₂Cl), which enhance its electrophilic character, making it suitable for various nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and antifungal agent.

The sulfonyl chloride group is known to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This reactivity can be leveraged in drug design to modify existing compounds or create new therapeutic agents.

Antibacterial Activity

A study investigating the antibacterial properties of related sulfonyl chlorides found that compounds with similar structures exhibited significant inhibition against various bacterial strains. For instance, derivatives synthesized from 4-methyl-1-benzenesulfonyl chloride demonstrated notable antibacterial effects, suggesting that this compound may possess similar capabilities .

Antifungal Properties

Research indicates that compounds containing sulfonyl groups can also show antifungal activity. The introduction of the fluoromethyl group may enhance this activity due to increased lipophilicity and metabolic stability .

Case Studies

- Synthesis and Evaluation : A series of Schiff base complexes derived from 4-methyl-1-benzenesulfonyl chloride were synthesized and evaluated for their biological activities. Some complexes demonstrated significant antibacterial and antifungal properties, indicating the potential of sulfonyl derivatives in therapeutic applications .

- Modification Studies : Modifications involving the introduction of fluorinated groups have been shown to improve the efficacy of sulfonamide derivatives against resistant bacterial strains. This suggests that further exploration of this compound could lead to the development of more effective antimicrobial agents .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Fluoromethyl)benzene-1-sulfonyl chloride?

Methodological Answer: The synthesis of this compound typically involves sulfonation of a fluoromethyl-substituted benzene precursor. A general approach includes:

- Step 1: Sulfonation of 4-fluoromethylbenzene using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C to form the intermediate sulfonic acid.

- Step 2: Conversion of the sulfonic acid to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent like dichloromethane .

- Key Considerations: Maintain an inert atmosphere (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride group. Reaction progress can be monitored via TLC or FT-IR for the disappearance of -SO₃H (broad peak ~1200 cm⁻¹) and emergence of -SO₂Cl (sharp peak ~1370 cm⁻¹) .

Q. How can purity and structural integrity be ensured during purification?

Methodological Answer:

- Recrystallization: Use a solvent system such as hexane/ethyl acetate (3:1) to remove unreacted starting materials.

- Column Chromatography: Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) for high-purity isolation.

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using ¹H/¹³C NMR. For example, the fluoromethyl (-CH₂F) proton resonates at δ ~4.5–5.0 ppm (doublet, J = 47–50 Hz due to F coupling) .

Advanced Research Questions

Q. How does the fluoromethyl substituent influence reactivity compared to other substituents (e.g., trifluoromethyl or isopropyl)?

Data-Driven Analysis:

-

Electron-Withdrawing Effects: The fluoromethyl group (-CH₂F) is less electron-withdrawing than -CF₃ (trifluoromethyl) but more than -CH(CH₃)₂ (isopropyl). This modulates the sulfonyl chloride’s electrophilicity, affecting reaction rates with nucleophiles (e.g., amines, alcohols).

-

Comparative Reactivity:

Substituent Relative Rate (vs. -CH₂F) Application Example -CF₃ 2.5× faster Enhanced stability in hydrolytic environments -CH(CH₃)₂ 0.7× slower Reduced side reactions in peptide coupling -

Mechanistic Insight: The -CH₂F group introduces steric hindrance while maintaining moderate electron withdrawal, making it suitable for selective modifications in proteomics .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

Technical Guidance:

- Challenge 1: Overlapping signals in ¹H NMR due to coupling with fluorine.

- Solution: Use ¹⁹F NMR to resolve splitting patterns (e.g., -CH₂F shows a triplet at δ ~-220 ppm).

- Challenge 2: Hydrolysis during storage.

- Solution: Store under anhydrous conditions (molecular sieves) at -20°C. Monitor degradation via LC-MS for [M+H]+ ion (m/z ~208.6) and hydrolysis product (m/z ~167.1, -SO₂Cl → -SO₃H) .

- Advanced Spectroscopy: High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula (C₇H₆ClFO₂S, exact mass 208.9864) .

Contradictions and Resolutions in Literature

Q. Discrepancies in reported melting points and stability: How to reconcile conflicting data?

- Observed Variations: Some studies report melting points between 85–90°C , while others note decomposition above 80°C .

- Resolution: Differences may stem from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.